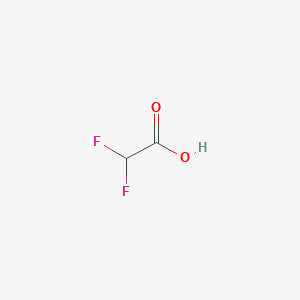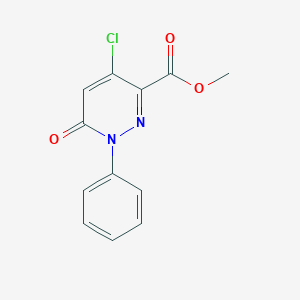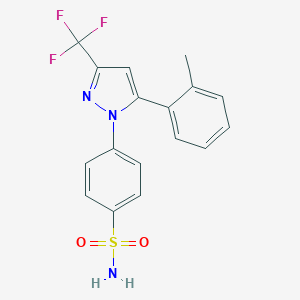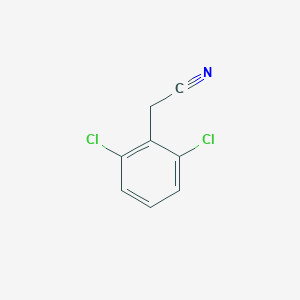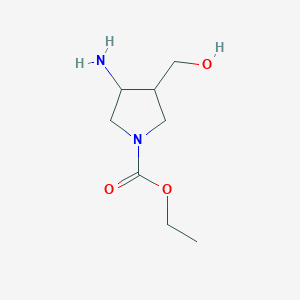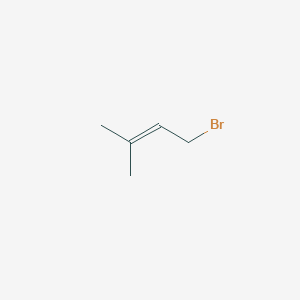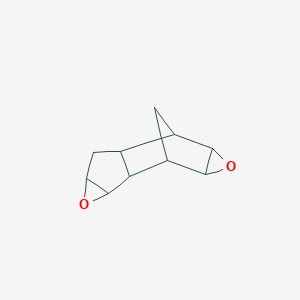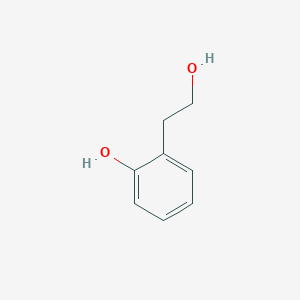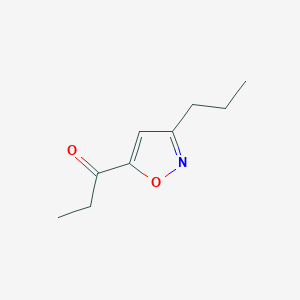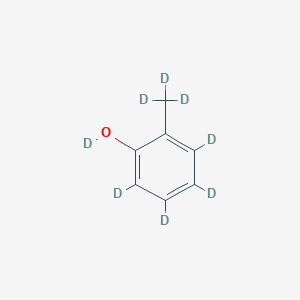
3,5-Dimethylcyclohexanol
Übersicht
Beschreibung
3,5-Dimethylcyclohexanol: is an organic compound with the molecular formula C8H16O . It is a derivative of cyclohexanol, where two methyl groups are substituted at the 3rd and 5th positions of the cyclohexane ring. This compound exists as a colorless liquid or solid, depending on the temperature, and is known for its characteristic odor. It is used in various chemical reactions and has applications in different scientific fields.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Dimethylcyclohexanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study the metabolic pathways of cyclohexanol derivatives. It is also used in the synthesis of biologically active molecules.
Medicine: The compound is used in the development of new drugs and therapeutic agents. Its derivatives have shown potential in treating various medical conditions.
Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of polymers, resins, and other materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,5-Dimethylcyclohexanol can be synthesized through several methods. One common method involves the hydrogenation of 3,5-dimethylcyclohexanone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is typically carried out at elevated temperatures and pressures to ensure complete hydrogenation.
Industrial Production Methods: In an industrial setting, this compound is produced through catalytic hydrogenation of 3,5-dimethylcyclohexanone. The process involves the use of high-pressure hydrogen gas and a metal catalyst, often palladium or platinum, to facilitate the reduction of the ketone to the corresponding alcohol. The reaction is conducted in a reactor vessel, and the product is purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dimethylcyclohexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,5-dimethylcyclohexanone using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: The compound can be further reduced to form 3,5-dimethylcyclohexane using strong reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: 3,5-Dimethylcyclohexanone.
Reduction: 3,5-Dimethylcyclohexane.
Substitution: 3,5-Dimethylcyclohexyl chloride or bromide.
Wirkmechanismus
The mechanism of action of 3,5-dimethylcyclohexanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The hydroxyl group can undergo oxidation or reduction, leading to the formation of different metabolites that exert various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanol: The parent compound, differing only by the absence of methyl groups at the 3rd and 5th positions.
3-Methylcyclohexanol: A similar compound with a single methyl group at the 3rd position.
4-Methylcyclohexanol: A similar compound with a single methyl group at the 4th position.
Uniqueness: 3,5-Dimethylcyclohexanol is unique due to the presence of two methyl groups at specific positions on the cyclohexane ring. This structural feature influences its chemical reactivity, physical properties, and biological activity, making it distinct from other cyclohexanol derivatives.
Eigenschaften
IUPAC Name |
3,5-dimethylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-6-3-7(2)5-8(9)4-6/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYNOPYNRFPWNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871133 | |
| Record name | 3,5-Dimethylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5441-52-1, 767-13-5, 767-14-6, 17373-17-0 | |
| Record name | 3,5-Dimethylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5441-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1alpha,3alpha,5alpha)-3,5-Dimethylcyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1alpha,3alpha,5beta)-3,5-Dimethylcyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethylcyclohexan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005441521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1beta,3alpha,5alpha)-3,5-Dimethylcyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017373170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-DIMETHYLCYCLOHEXANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dimethylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethylcyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.209 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can microorganisms selectively produce specific isomers of 3,5-Dimethylcyclohexanol?
A1: Yes, research has shown that the fungus Glomerella cingulata can reduce 3,5-Dimethylcyclohexanone to produce a mixture of (1α,3α,5α)-3,5-Dimethylcyclohexanol (74%) and (1α,3β,5β)-3,5-Dimethylcyclohexanol (26%) []. This suggests a degree of stereoselectivity in the reduction process.
Q2: Does the stereochemistry of this compound isomers influence their ability to form complexes?
A2: Yes, studies have demonstrated that 1,1,6,6-Tetraphenylhexa-2,4-diyne-1,6-diol selectively includes the triequatorial isomer of this compound in a 2:1 complex. Interestingly, this host molecule also shows selectivity towards the diequatorial isomer of 3,5-Dimethylcyclohexanone []. This highlights the importance of stereochemistry in molecular recognition and complex formation.
Q3: Can this compound be used to synthesize useful chemical compounds?
A3: Yes, this compound can react with thianthrene cation radical perchlorate to form 5-(cyclohexyloxy)thianthreniumyl perchlorate salts []. This reaction allows for the incorporation of the 3,5-dimethylcyclohexyl moiety into a larger structure, potentially influencing its chemical and physical properties. The configuration of the starting this compound isomer (cis,cis or trans,trans) was retained in the final salt, demonstrating stereochemical control in the synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


